1,2-Dichloroethane-d4 (C2D4Cl2), also known as ethylene dichloride-d4, is a deuterated isotopomer of the common solvent 1,2-dichloroethane (EDC). It differs from EDC by having all four hydrogens replaced with deuterium (²H), a stable isotope of hydrogen. This substitution offers several advantages in scientific research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy [].
1,2-Dichloroethane-d4 possesses a simple molecular structure. The two carbon atoms form the backbone, each bonded to two chlorine atoms and one deuterium atom. The four deuterium atoms are arranged symmetrically, with two on each carbon. This symmetrical structure contributes to the favorable properties for NMR analysis [].
While specific synthesis methods for 1,2-Dichloroethane-d4 are not readily available in scientific literature, it is likely produced through isotopic exchange reactions involving 1,2-dichloroethane and deuterium gas (D2) under controlled conditions using a catalyst [].
Degradation of 1,2-Dichloroethane-d4 likely follows similar pathways as the non-deuterated form. In the presence of strong oxidizing agents or high temperatures, it can decompose to form various halogenated hydrocarbons, hydrogen chloride (HCl), and potentially carbon oxides [].
One crucial application of 1,2-Dichloroethane-d4 is as an internal standard in the analysis of volatile organic compounds (VOCs) in water using gas chromatography-mass spectrometry (GC-MS). The mass shift of +4 atomic mass units (amu) due to deuterium substitution allows for easy differentiation between the analyte (VOC) peak and the internal standard peak, improving the accuracy of quantification.
Another application is its use as a chain termination reagent in the synthesis of poly(ethylene-d4 oxide). Here, the deuterated solvent incorporates deuterium atoms into the polymer chain, allowing for further characterization using techniques like deuterium NMR.
1,2-Dichloroethane-d4 primarily functions as a solvent and internal standard in scientific research. It does not possess a specific mechanism of action in biological systems.
1,2-Dichloroethane-d4 shares similar hazards with the non-deuterated form. It is classified as a suspected carcinogen and may cause respiratory and central nervous system problems upon inhalation or exposure.
Here are some specific scientific research applications of 1,2-Dichloroethane-d4:
1,2-Dichloroethane-d4 finds extensive use as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its key advantages include:
1,2-Dichloroethane-d4 serves as a valuable internal standard in various chromatographic techniques, including gas chromatography-mass spectrometry (GC-MS). Its distinct mass and peak characteristics offer several benefits:
Flammable;Acute Toxic;Irritant;Health Hazard